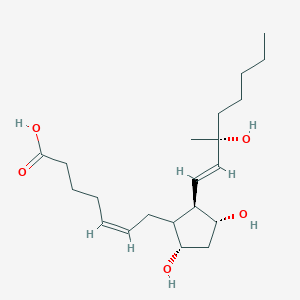
CID 9825434
説明
CID 9825434 is a useful research compound. Its molecular formula is C20H25N7O6 and its molecular weight is 459.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 9825434 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 9825434 including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Protein Function Control : Chemically Induced Dimerization (CID) is a significant tool for controlling protein function in cells with high precision and spatiotemporal resolution. It is primarily applied in dissecting signal transductions and elucidating membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Gene Regulation and Editing : Engineered PROTAC-CID systems demonstrate advancements in mammalian inducible gene regulation and gene editing. These systems offer capabilities for fine-tuning gene expression and multiplexing biological signals (Ma et al., 2023).
Methodological Challenges in Developmental Research : CID is used in developmental research to understand descriptive, predictive, and explanatory aspects of child and adolescent development. However, the match between research goal and design is not always optimal, indicating the need for more sophisticated methods including machine learning and Mendelian randomization (Hamaker, Mulder, & van IJzendoorn, 2020).
Solving Cell Biology Problems : CID techniques have resolved numerous problems in cell biology, especially in understanding the signaling paradox in lipid second messengers and small GTPases. Technical advances in CID have led to improved specificity and the ability to manipulate multiple systems simultaneously (DeRose, Miyamoto, & Inoue, 2013).
Water Use Efficiency in Barley : CID, in the context of carbon isotope discrimination, has been used to improve water use efficiency and productivity in barley. This approach can be instrumental in barley breeding programs, especially in water-scarce environments (Anyia et al., 2007).
Protein-Protein Interactions and Cell Signaling : Novel chemical inducers of protein dimerization enable the control of protein-protein interactions and cell signaling with high spatiotemporal resolution. This is particularly useful in studying reversible cellular events (Aonbangkhen et al., 2018).
Phosphopeptide Characterization : Collision-induced dissociation (CID) is essential in mass spectrometry for determining peptide sequences. It provides qualitative and quantitative characterization of protein mixtures, aiding in phosphopeptide analysis and proteomic strategies (Medzihradszky & Chalkley, 2015).
特性
IUPAC Name |
(2S)-2-[[4-[(2-amino-5-methyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O6/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31)/t12?,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOVTXRBGFNYRX-ABLWVSNPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CNC2=C1C(=O)N=C(N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(CNC2=C1C(=O)N=C(N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 9825434 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2S)-2-[3-[(Benzyloxycarbonylamino)methyl]oxetane-3-ylamino]-3-tert-butoxypropionic acid](/img/structure/B8050224.png)

![2-[[3-[1-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]oxetan-3-yl]amino]acetic acid](/img/structure/B8050231.png)







